3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine
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Overview
Description
3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrido-oxazine derivatives.
Scientific Research Applications
3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2H-pyrido(3,2-b)-1,4-oxazine: Lacks the acetyl group at the 4-position.
3,4-Dihydro-2H-pyrido(3,2-b)-1,4-oxazine: Similar structure but without the acetyl group.
4-Acetyl-2H-pyrido(3,2-b)-1,4-oxazine: Similar structure but not dihydro.
Uniqueness
3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is unique due to the presence of both the dihydro and acetyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused ring system comprising a pyridine and an oxazine ring, which contributes to its unique chemical properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula: C₉H₉N₃O
- Molecular Weight: 163.19 g/mol
- CAS Number: 89970-14-9
Synthesis
The synthesis of this compound typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic conditions. Common solvents include ethanol or methanol, and the reactions are usually conducted at reflux temperatures (80–100°C) using acid catalysts such as hydrochloric or sulfuric acid.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .
Neuropharmacological Effects
Emerging research highlights the potential of this compound as a neuropharmacological agent. It has been studied as an antagonist for the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. Compounds with similar structures have demonstrated subnanomolar affinities for this receptor, indicating that this compound may possess similar binding capabilities .
Case Studies
Study | Findings | |
---|---|---|
Study on Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus | Potential for development as an antimicrobial agent |
Anticancer Mechanism Investigation | Induced apoptosis in breast cancer cell lines via caspase activation | Promising candidate for cancer therapy |
Neuropharmacological Assessment | Demonstrated high affinity for 5-HT6 receptors in rat models | Potential therapeutic role in cognitive disorders |
The biological effects of this compound likely stem from its interaction with specific molecular targets within cells. For instance:
- Antimicrobial Action: May involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Mechanism: Involves modulation of apoptotic pathways and interference with cell cycle progression.
- Neuropharmacological Effects: Likely mediated through receptor antagonism affecting neurotransmitter systems.
Properties
IUPAC Name |
1-(2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)11-5-6-13-8-3-2-4-10-9(8)11/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIMERAIUXNFGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89970-14-9 |
Source
|
Record name | 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089970149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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